molecular formula C13H8F2O B1436893 2,6-Difluoro-3-phenylbenzaldehyde CAS No. 2221812-11-7

2,6-Difluoro-3-phenylbenzaldehyde

Cat. No. B1436893
M. Wt: 218.2 g/mol
InChI Key: GXYLQSXHNZYODU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,6-Difluoro-3-phenylbenzaldehyde is a chemical compound with the molecular formula C13H8F2O and a molecular weight of 218.2 . It is a solid substance at room temperature .


Molecular Structure Analysis

The InChI code for 2,6-Difluoro-3-phenylbenzaldehyde is 1S/C13H8F2O/c14-12-7-6-10 (13 (15)11 (12)8-16)9-4-2-1-3-5-9/h1-8H . This code provides a specific textual representation of the compound’s molecular structure.


Physical And Chemical Properties Analysis

2,6-Difluoro-3-phenylbenzaldehyde is a solid substance at room temperature . The compound should be stored at a temperature between 2-8°C .

Scientific Research Applications

Analytical Methods for Antioxidant Activity

The analysis of antioxidant activities in various substances is crucial for food engineering, medicine, and pharmacy. Studies utilizing assays like ORAC, HORAC, TRAP, and TOSC have highlighted the importance of spectrophotometry in detecting antioxidant capacities. Chemical methods, alongside electrochemical biosensors, offer a comprehensive approach to understanding the antioxidant properties of complex samples, suggesting potential applications of related aldehydes in evaluating antioxidant activities (Munteanu & Apetrei, 2021).

Catalytic Oxidation in Organic Synthesis

The catalytic oxidation of lignins into aromatic aldehydes, such as vanillin and syringaldehyde, is a process with significant industrial relevance, indicating the potential for 2,6-Difluoro-3-phenylbenzaldehyde to serve as a precursor or intermediate in synthesizing valuable aromatic compounds. The optimization of these processes can lead to efficient and selective production methods for fine chemicals and pharmaceuticals (Tarabanko & Tarabanko, 2017).

Photosensitive Protecting Groups

The application of photosensitive protecting groups in synthetic chemistry underscores the versatility of aromatic aldehydes in facilitating light-mediated organic transformations. This approach has shown promise in developing new synthetic pathways and could imply uses for 2,6-Difluoro-3-phenylbenzaldehyde in creating sensitive probes or materials (Amit, Zehavi, & Patchornik, 1974).

Environmental Applications

Research on the microbial degradation of polyfluoroalkyl chemicals emphasizes the environmental persistence and potential toxicity of fluorinated compounds. Studies in this area may provide insights into the biodegradability and environmental fate of fluorinated aldehydes, including 2,6-Difluoro-3-phenylbenzaldehyde, contributing to the development of strategies for pollution mitigation and environmental protection (Liu & Avendaño, 2013).

Safety And Hazards

The compound is classified under the GHS07 hazard class. It has the signal word “Warning” and the hazard statements H315, H319, and H335 . These statements indicate that the compound can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

2,6-difluoro-3-phenylbenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8F2O/c14-12-7-6-10(13(15)11(12)8-16)9-4-2-1-3-5-9/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXYLQSXHNZYODU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(C(=C(C=C2)F)C=O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8F2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,6-Difluoro-3-phenylbenzaldehyde

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,6-Difluoro-3-phenylbenzaldehyde
Reactant of Route 2
Reactant of Route 2
2,6-Difluoro-3-phenylbenzaldehyde
Reactant of Route 3
Reactant of Route 3
2,6-Difluoro-3-phenylbenzaldehyde
Reactant of Route 4
Reactant of Route 4
2,6-Difluoro-3-phenylbenzaldehyde
Reactant of Route 5
Reactant of Route 5
2,6-Difluoro-3-phenylbenzaldehyde
Reactant of Route 6
Reactant of Route 6
2,6-Difluoro-3-phenylbenzaldehyde

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.